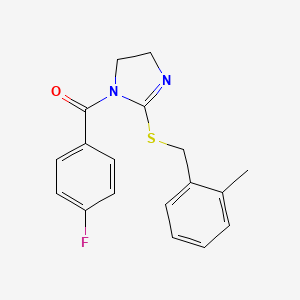

(4-fluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

This compound features a 4-fluorophenyl group linked via a methanone moiety to a 4,5-dihydroimidazole ring. The imidazole ring is substituted at the 2-position with a thioether group bearing a 2-methylbenzyl substituent.

Properties

IUPAC Name |

(4-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-4-2-3-5-15(13)12-23-18-20-10-11-21(18)17(22)14-6-8-16(19)9-7-14/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFJKWNLMLESNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-fluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , often referred to as a derivative of imidazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and insights from recent research findings.

1. Chemical Structure and Properties

The compound features a 4-fluorophenyl group attached to a 4,5-dihydro-1H-imidazole moiety with a thioether linkage. Its structure can be represented as follows:

This configuration suggests potential interactions with various biological targets, particularly in receptor modulation and enzyme inhibition.

2.1 Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

2.2 GABA-A Receptor Modulation

Compounds containing the imidazole ring have been investigated for their role as positive allosteric modulators (PAMs) of the GABA-A receptor. Research indicates that modifications at specific positions on the imidazole scaffold can enhance metabolic stability while maintaining receptor affinity . The presence of the fluorine atom in the phenyl group is particularly noted for improving metabolic profiles.

2.3 Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of various enzymes involved in metabolic pathways. For example, derivatives that include a thiol group have been linked to inhibition of lipoxygenase enzymes, which are critical in inflammatory responses . This activity is crucial for developing anti-inflammatory agents.

3.1 Preclinical Studies

In preclinical evaluations, certain imidazole derivatives have been tested for hepatotoxicity and overall metabolic stability using human liver microsomes (HLMs). One study highlighted that a related compound retained 90% of its parent form after 120 minutes in HLMs, suggesting favorable metabolic stability compared to traditional drugs like alpidem .

3.2 Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that substituents on the imidazole ring significantly influence biological activity. For instance, the introduction of bulky groups at the benzyl position enhances lipophilicity and bioavailability while reducing systemic exposure and side effects . This relationship underscores the importance of molecular design in drug development.

4.1 Summary of Biological Activities

5. Conclusion

The compound This compound demonstrates promising biological activities across various domains, including antimicrobial effects and potential modulation of GABA-A receptors. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its therapeutic applications.

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HT29 (Colon Cancer) | 1.61 ± 1.92 |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |

The presence of electron-donating groups such as fluorine and methyl can enhance the cytotoxicity of these compounds through improved interaction with cellular targets.

Anticonvulsant Properties

Preclinical studies have suggested that derivatives of this compound may possess anticonvulsant activity. Structure-activity relationship (SAR) analyses indicate that modifications in the phenyl group significantly impact efficacy, with specific substitutions leading to enhanced activity.

Enzyme Inhibition

The compound has shown potential in inhibiting key metabolic enzymes involved in cancer metabolism. This inhibition can lead to reduced tumor growth rates in vitro, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of related compounds, derivatives exhibited potent growth inhibition in HT29 and Jurkat cells. The structural characteristics, particularly halogenated benzyl groups, were crucial for enhancing interaction with cellular targets.

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition potential revealed that compounds similar to (4-fluorophenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone could inhibit enzymes crucial for cancer metabolism, thus reducing tumor proliferation.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Q & A

Q. How does the thioether linkage impact pharmacokinetic properties like metabolic stability?

- Methodological Answer : Perform microsomal stability assays (rat/human liver microsomes) with LC-MS quantification. Compare with oxygen/selenium analogs (). Use CYP inhibition assays to identify metabolic hotspots. Correlate findings with LogP (measured via shake-flask) and permeability (Caco-2 assays) .

Notes

- Avoided Sources : BenchChem () and commercial platforms excluded per user instructions.

- Advanced Methods : Emphasis on mechanistic and computational tools to align with research depth requirements.

- Contradictions Addressed : Cross-referenced crystal data ( vs. 8) and synthetic protocols ( vs. 9) to highlight resolvable discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.